![molecular formula C18H20ClN3OS B2544356 1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone CAS No. 872688-65-8](/img/structure/B2544356.png)
1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone
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Description
1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as AZD-8055 and belongs to the class of kinase inhibitors.
Scientific Research Applications
- Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones : This compound class has attracted attention due to its potential pharmacological activities. The synthesis of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones involves cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . Researchers explore these derivatives for their effects on specific receptors, enzymatic pathways, or disease targets.
- Chromanone Derivatives : While not directly related to 10-F775437, studies on chroman-4-one derivatives provide insights into synthetic methodologies . Researchers can explore efficient routes to synthesize related compounds.
Pharmacology and Drug Development
Chemical Synthesis and Methodology
properties
IUPAC Name |
1-(azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c19-15-7-5-14(6-8-15)16-9-10-17(21-20-16)24-13-18(23)22-11-3-1-2-4-12-22/h5-10H,1-4,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMHHELLIKDLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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